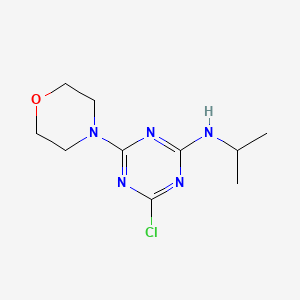![molecular formula C14H17N5O2 B5681751 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is commonly referred to as BETA and is used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
科学研究应用
BETA has a wide range of scientific research applications. It has been used as a fluorescent probe for detecting metal ions in biological systems. BETA has also been used as a fluorescent probe for detecting the presence of hydrogen peroxide in cells. Additionally, BETA has been used in the development of new drugs for the treatment of cancer and other diseases.
作用机制
The mechanism of action of BETA is not fully understood. However, it is known that BETA binds to metal ions, such as copper and zinc, and undergoes a chemical reaction to form a fluorescent complex. This complex can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
BETA has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on cells. However, BETA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments.
实验室实验的优点和局限性
One of the main advantages of using BETA in lab experiments is its fluorescent properties. BETA can be used as a fluorescent probe to detect the presence of metal ions and hydrogen peroxide in cells. Additionally, BETA has a low toxicity profile, making it a safe option for use in lab experiments. However, one limitation of using BETA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the use of BETA in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. BETA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, BETA could be used to develop new fluorescent probes for detecting the presence of metal ions and hydrogen peroxide in cells. Finally, further research could be conducted to better understand the mechanism of action of BETA and its potential applications in other fields of study.
Conclusion:
In conclusion, 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound with unique properties that make it a valuable tool in scientific research. Its fluorescent properties and low toxicity profile make it a safe and effective option for use in lab experiments. BETA has a wide range of potential applications in biochemistry, pharmacology, and medicinal chemistry, and further research could lead to the development of new drugs and diagnostic tools.
合成方法
The synthesis of BETA involves the reaction of 4-hydroxybenzaldehyde with 4,6-bis(ethylamino)-1,3,5-triazine in the presence of a base. This reaction results in the formation of BETA as a yellow solid. The synthesis of BETA is a relatively simple process and can be achieved through various methods, including microwave-assisted synthesis and solvent-free synthesis.
属性
IUPAC Name |
4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-15-12-17-13(16-4-2)19-14(18-12)21-11-7-5-10(9-20)6-8-11/h5-9H,3-4H2,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYISRXMGTFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)


![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)
![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681759.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)

